(2-Amino-3-methylbutyl)(methyl)amine
Overview
Description
“(2-Amino-3-methylbutyl)(methyl)amine” is a chemical compound with the molecular formula C6H16N2 . It is also known as N1,3-dimethylbutane-1,3-diamine dihydrochloride . The compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through alkylation, where ammonia or 1º-amines react with alkyl halides in an SN2 reaction . The product of the reaction is an ammonium salt, which can be deprotonated with NaOH to produce the neutral amine .Molecular Structure Analysis
The molecular weight of “this compound” is 116.20 . The InChI code for this compound is 1S/C6H16N2.2ClH/c1-6(2,7)4-5-8-3;;/h8H,4-5,7H2,1-3H3 .Chemical Reactions Analysis
Amines like “this compound” can undergo various reactions. They can react with carbonyl compounds to form imines . They can also react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . Furthermore, they can react with nitrous acid to form unstable diazonium salts which spontaneously decompose .Physical and Chemical Properties Analysis
Amines are basic and can neutralize carboxylic acids to form the corresponding ammonium carboxylate salts . They have boiling points that are higher than alkanes but lower than alcohols of comparable molar mass . The solubility of amines in water is at the borderline of five or six carbon atoms . The compound “this compound” is soluble in alcohols and water .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-N,3-dimethylbutane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-5(2)6(7)4-8-3/h5-6,8H,4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBYDKQMLXSAQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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